N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a cyano group, a cyclopropyl group, and a phenoxyacetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:
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Formation of the Cyclopropyl Intermediate: : The initial step often involves the formation of a cyclopropyl intermediate. This can be achieved through the reaction of a suitable alkene with a diazo compound under photochemical or thermal conditions to form the cyclopropane ring.
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Introduction of the Cyano Group: : The cyano group can be introduced via nucleophilic substitution reactions. For example, a halogenated cyclopropyl compound can react with sodium cyanide (NaCN) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
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Formation of the Phenoxyacetamide Moiety: : The phenoxyacetamide part of the molecule can be synthesized by reacting 3-(propan-2-yl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine (TEA) to form 2-[3-(propan-2-yl)phenoxy]acetyl chloride. This intermediate can then react with the cyano-cyclopropyl intermediate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce oxygen-containing functional groups.
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Reduction: : Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce the cyano group to an amine.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: H₂ with Pd/C, lithium aluminum hydride (LiAlH₄).
Substitution: NaOCH₃ or NaOEt in methanol or ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
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Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
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Biology: : Potential use in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
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Medicine: : Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
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Industry: : Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide exerts its effects depends on its application:
Enzyme Inhibition: The compound may act as a competitive inhibitor, binding to the active site of an enzyme and preventing substrate binding.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide: shares similarities with other cyano-cyclopropyl compounds and phenoxyacetamides, such as:
Uniqueness
- The presence of both the cyano and cyclopropyl groups in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds. These features can influence its reactivity and interactions with biological targets, potentially leading to unique applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(3-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12(2)13-5-4-6-15(9-13)21-10-16(20)19-17(3,11-18)14-7-8-14/h4-6,9,12,14H,7-8,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKOUEFORFTRTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCC(=O)NC(C)(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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